Hydroxymalonate(1-)
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Overview
Description
Hydroxymalonate(1-) is a dicarboxylic acid monoanion and a hydroxymalonate. It derives from a malonate(1-). It is a conjugate base of a hydroxymalonic acid. It is a conjugate acid of a hydroxymalonate(2-).
Scientific Research Applications
1. Nutritional Importance in Rats and Potential Metabolic Effects in Humans
Hydroxymalonate, also known as tartronate, has been recognized for its potential nutritional importance in rats, suggesting that its prolonged deficiency might also cause metabolic disturbances in humans. This interest stems from its exclusive production in plants and properties like easy decarboxylation, complete solubility in water, and rapid excretion rate, making it potentially deficient in human diets (Wesson, 1961).
2. Enzyme Inhibition Studies
Hydroxymalonate has been studied for its inhibitory effects on enzymes. Specifically, it inhibits pig heart mitochondrial malate dehydrogenase uncompetitively with respect to malate and competitively with respect to oxalacetate. This suggests that hydroxymalonate binds to the enzyme-reduced coenzyme complex but not to the enzyme-oxidized coenzyme complex (Harada & Wolfe, 1968).
3. Role in Synthesis of β-Hydroxymalonates
The synthesis of β-hydroxymalonates via the direct aldol addition of malonates to aldehydes, using hydroxymalonate, has been achieved. This process involves the stability of the products, the protection of the hydroxyl group, and the role of SiCl4 and i-Pr2EtN in the reaction (Massa et al., 2009).
4. Interaction with Citric Acid Cycle Intermediates
Hydroxymalonate acts as an inhibitor of malic enzymes in the study of the citric acid cycle intermediates in isolated rat heart mitochondria. It was found to inhibit respiration rate and influence the conversion of propionate to pyruvate and malate (Hiltunen & Davis, 1981).
5. Organocatalytic Synthesis Applications
In organocatalysis, hydroxymalonate has been used in the enantioselective synthesis of α-methylene-γ-lactones. This process involves the reaction between protected 2-hydroxymalonates and MBH carbonates, catalyzed by chiral Lewis bases (Companyó et al., 2013).
6. Study in NADH Binding to Enzymes
Research on the binding of NADH to porcine mitochondrial malate dehydrogenase in the presence of hydroxymalonate revealed important insights into the enzyme kinetics and binding sites (Shore et al., 1979).
properties
Product Name |
Hydroxymalonate(1-) |
---|---|
Molecular Formula |
C3H3O5- |
Molecular Weight |
119.05 g/mol |
IUPAC Name |
2,3-dihydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-1 |
InChI Key |
ROBFUDYVXSDBQM-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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